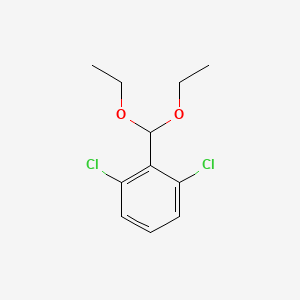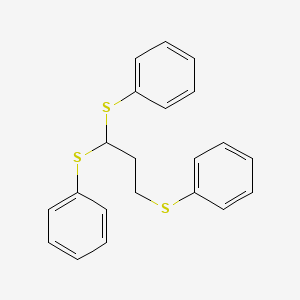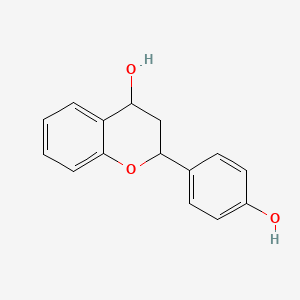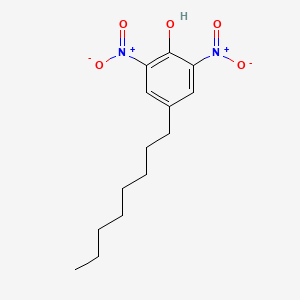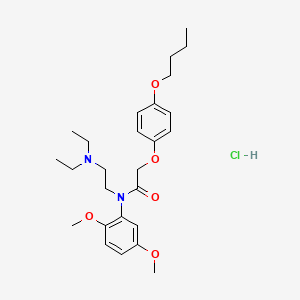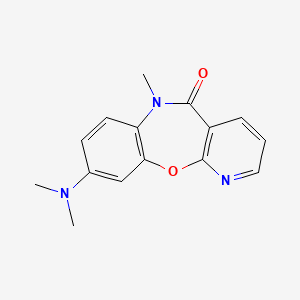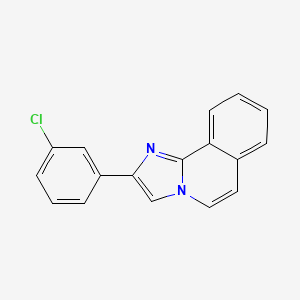
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to an isoquinoline ring, with a 3-chlorophenyl group attached to the imidazo ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters using a Cp*RhIII catalyst . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring. Another method involves the I2-DMSO mediated multicomponent convergent synthesis, which utilizes aryl methyl ketones and isoquinolin-1-amine to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient bond formation and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazoisoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it can modulate the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in various cellular processes . These interactions lead to the disruption of cellular functions and contribute to the compound’s biological activities.
Comparación Con Compuestos Similares
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzimidazo(2,1-a)isoquinolines and imidazo(1,2-a)pyrimidines . These compounds share structural similarities but differ in their biological activities and applications. For example, benzimidazo(2,1-a)isoquinolines exhibit potent anticancer and antimicrobial properties, while imidazo(1,2-a)pyrimidines are known for their diverse applications in medicinal chemistry .
List of Similar Compounds
- Benzimidazo(2,1-a)isoquinolines
- Imidazo(1,2-a)pyrimidines
- Imidazo(2,1-a)pyridines
Propiedades
Número CAS |
61001-11-4 |
|---|---|
Fórmula molecular |
C17H11ClN2 |
Peso molecular |
278.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11ClN2/c18-14-6-3-5-13(10-14)16-11-20-9-8-12-4-1-2-7-15(12)17(20)19-16/h1-11H |
Clave InChI |
FRCIBYDYVXQXGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


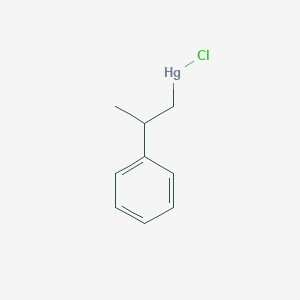
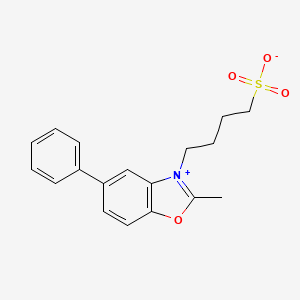
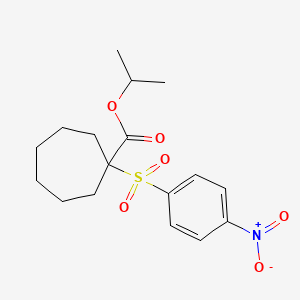
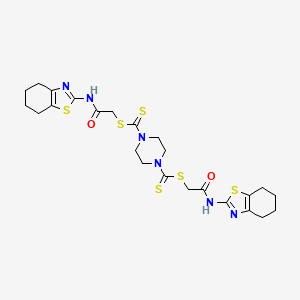
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
